molecular formula C11H6F3N3O3 B2891546 2-Hydroxy-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine CAS No. 1271477-54-3

2-Hydroxy-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine

Cat. No. B2891546
CAS RN: 1271477-54-3
M. Wt: 285.182
InChI Key: SMWGXSIMABHRRU-UHFFFAOYSA-N
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Description

2-Hydroxy-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine, also known as 2-HNPT, is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of the pyrimidine class of compounds, which have been studied extensively for their ability to interact with a variety of biological molecules. This compound has been found to have a number of interesting properties, including the ability to form strong covalent bonds with other molecules, and the ability to act as a catalyst in certain biochemical reactions. We will also discuss potential future directions for further research.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Pyrimidine derivatives, similar to 2-Hydroxy-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine, are synthesized using various techniques. For instance, the synthesis and characterization of a novel nitro and 2-hydroxyphenyl functionalized pyrimidinone, using spectroscopic techniques and X-ray diffraction studies, was reported by Savant et al. (2015).

Applications in Medicinal Chemistry

  • Anticancer Drug Intermediates : Some pyrimidine derivatives serve as intermediates in the synthesis of small molecule anticancer drugs, as demonstrated by Kou and Yang (2022).

Molecular Structure Studies

  • Molecular and Electronic Structure : Investigations into the molecular and electronic structures of pyrimidine derivatives have been conducted. For example, Irfan (2014) studied the 4,6-di(thiophen-2-yl)pyrimidine derivatives to understand their charge transfer materials properties.

Supramolecular Chemistry

  • Molecular Tweezers : Pyrimidine derivatives with hydroxyphenyl groups have been used in the design of molecular tweezers, which are capable of complex formation and exhibit interesting dynamic properties, as researched by Tsuchido et al. (2014).

Polymer Chemistry

  • Polyimide Synthesis : Novel polyimides have been derived from pyrimidine-containing aromatic dianhydride monomers, indicating potential applications in materials science, as explored by Wang et al. (2006).

Quantum Chemical Investigations

  • Electronic and Photophysical Properties : Quantum chemical investigations have been conducted on pyrimidine derivatives to tune their electronic and photophysical properties, as detailed in the study by Irfan (2014).

Bioorganic Chemistry

  • Antibacterial and Antitumor Pharmacophore Sites : Annulated pyrano[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antibacterial and antitumor properties, as noted in the research by Bhat et al. (2020).

properties

IUPAC Name

4-(4-nitrophenyl)-6-(trifluoromethyl)-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3N3O3/c12-11(13,14)9-5-8(15-10(18)16-9)6-1-3-7(4-2-6)17(19)20/h1-5H,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWGXSIMABHRRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=O)NC(=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine

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